4-({1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-({1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinazoline core, a fluorophenyl group, and a furan moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the attachment of the furan moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
4-({1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure.
Fluorophenyl Compounds: Molecules containing a fluorophenyl group.
Furan Derivatives: Compounds featuring a furan moiety.
Uniqueness
4-({1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of these structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H22FN3O5 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
4-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C29H22FN3O5/c30-22-13-11-20(12-14-22)26(34)18-32-25-6-2-1-5-24(25)28(36)33(29(32)37)17-19-7-9-21(10-8-19)27(35)31-16-23-4-3-15-38-23/h1-15H,16-18H2,(H,31,35) |
InChI Key |
OZNFCZJNBQMLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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